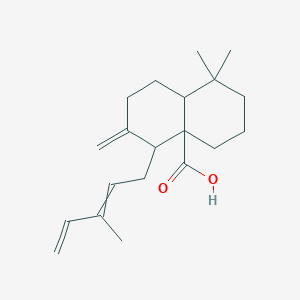

8(17),12E,14-Labdatrien-20-oic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8(17),12E,14-Labdatrien-20-oic acid is a natural product from Isodon yuennanensis . It is a labdane-type diterpene with a molecular formula of C20H30O2 . It appears as a powder .

Molecular Structure Analysis

The molecular structure of this compound has been confirmed by 1H-NMR to be consistent with its chemical formula . The lipophilic character of this compound is probably responsible for its stability on the AC binding site .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 302.45 g/mol . . It can be dissolved in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用

Natural Product Isolation : This compound has been isolated from various plant species, indicating its prevalence in nature. For instance, it was found in the rhizomes of Isodon yuennanensis (Huang et al., 2015) and from the leaves of Callicarpa nudiflora, showcasing its potential as a naturally occurring bioactive compound (Zhang et al., 2014).

Pharmacological Properties : Certain studies have focused on the pharmacological properties of this compound. For example, a study highlighted its vasorelaxant effect, suggesting a role in stimulating adenylyl cyclase and the cAMP/PKA pathway (Ribeiro et al., 2015).

Antimicrobial and Antifeedant Activities : Some labdane diterpenoids, including derivatives of 8(17),12E,14-Labdatrien-20-oic acid, have shown antimicrobial properties and potential as antifeedant agents. For instance, compounds isolated from Potamogeton natans displayed antialgal activities, indicating their potential use in controlling harmful algal blooms (DellaGreca et al., 2001).

Cytotoxicity Studies : Some studies have investigated the cytotoxic properties of labdane-type diterpenoids, including derivatives of this compound, suggesting their potential application in cancer research. For instance, a study on Croton oblongifolius derivatives indicated moderate cytotoxicity against human tumor cell lines (Sommit et al., 2003).

Respiratory Illness Research : This compound has been studied in the context of respiratory illnesses, particularly for its relaxant effects on airway smooth muscle cells, which could have implications for treating conditions like asthma (Alencar Filho et al., 2020).

作用機序

In vitro and in silico studies have shown that 8(17),12E,14-Labdatrien-20-oic acid promotes relaxant effect on airway smooth muscle cells (ASMCs), a phenomenon related to the direct activation of the AC-cAMP-PKA pathway . This compound can interact, stabilizing the catalytic dimer of AC, although less efficiently than forskolin .

Safety and Hazards

特性

IUPAC Name |

8,8-dimethyl-3-methylidene-4-(3-methylpenta-2,4-dienyl)-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(4,5)12-7-13-20(16,17)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQWZUQLAWRAFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C)C(=O)O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate](/img/structure/B593380.png)

![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl hydrogen sulfate](/img/structure/B593394.png)